2-Fluoro-6-methylpyridine-3-boronic acid

Vue d'ensemble

Description

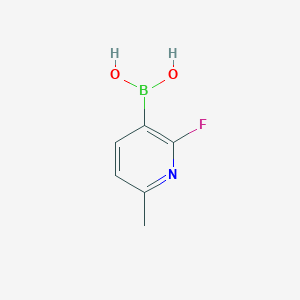

2-Fluoro-6-methylpyridine-3-boronic acid is an organic compound with the molecular formula C6H7BFNO2. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound is characterized by the presence of a boronic acid group attached to a fluorinated and methylated pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Fluoro-6-methylpyridine-3-boronic acid can be synthesized through several methods:

Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom on the pyridine ring with a metal, followed by borylation to introduce the boronic acid group.

Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM) followed by Borylation: This approach uses a metal-hydrogen exchange reaction to introduce the boronic acid group at the desired position on the pyridine ring.

Palladium-Catalyzed Cross-Coupling of Halopyridines with Tetraalkoxydiborane or Dialkoxyhydroborane: This method employs palladium catalysis to couple halopyridines with boron reagents.

Iridium or Rhodium Catalyzed C-H or C-F Borylation: This approach uses iridium or rhodium catalysts to directly borylate the pyridine ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of palladium-catalyzed cross-coupling reactions is particularly favored due to its efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-6-methylpyridine-3-boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Alcohols and Ketones: Formed through oxidation of the boronic acid group.

Substituted Pyridines: Formed through nucleophilic substitution reactions.

Applications De Recherche Scientifique

Pharmaceutical Applications

Key Building Block for Drug Synthesis

2-Fluoro-6-methylpyridine-3-boronic acid is primarily utilized as a building block in the synthesis of various pharmaceuticals. Its derivatives are often incorporated into drug candidates targeting neurological disorders and other therapeutic areas. For instance, it plays a crucial role in the development of p38α MAP kinase inhibitors, which are potential treatments for inflammatory diseases.

Case Study: p38α MAP Kinase Inhibitors

A study optimized the synthesis of pyridinylimidazole-type p38α MAP kinase inhibitors starting from 2-fluoro-4-methylpyridine. The optimized route yielded a significant increase in efficiency, demonstrating the compound's utility in drug development processes. The (S)-enantiomer of the synthesized compound showed improved potency compared to its predecessors, indicating its potential as a therapeutic agent .

Catalysis

Cross-Coupling Reactions

The compound is widely recognized for its role as a catalyst in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds in organic synthesis, facilitating the production of complex molecules that are pivotal in drug discovery and materials science.

Agricultural Chemistry

Development of Agrochemicals

In agricultural chemistry, this compound contributes to the formulation of herbicides and pesticides. Its incorporation enhances the efficacy of these agrochemicals, leading to improved crop yields and better pest management strategies.

Material Science

Advanced Materials Synthesis

The compound is also employed in material science for creating advanced materials such as polymers and coatings. Its unique chemical properties allow for enhanced durability and performance in various applications, including electronics and protective coatings.

Analytical Chemistry

Analytical Techniques

In analytical chemistry, this compound is utilized in chromatography techniques to separate and identify compounds within complex mixtures. This application aids in quality control processes across industries.

Table 1: Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceutical | Building blocks for drug synthesis |

| Catalysis | Catalysts for cross-coupling reactions |

| Agricultural Chemistry | Formulation of herbicides and pesticides |

| Material Science | Creation of advanced materials (polymers, coatings) |

| Analytical Chemistry | Techniques for separation and identification |

Table 2: Case Study - Anticancer Activity

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 | 25 | Dose-dependent reduction in cell viability |

| A549 | 30 | Significant inhibition of cancer cell growth |

Mécanisme D'action

The mechanism of action of 2-Fluoro-6-methylpyridine-3-boronic acid primarily involves its role as a reagent in chemical reactions:

Comparaison Avec Des Composés Similaires

2-Fluoro-6-methylpyridine-3-boronic acid can be compared with other similar compounds, such as:

2-Fluoro-5-methylpyridine-3-boronic acid: Similar structure but different substitution pattern on the pyridine ring.

2-Methyl-6-fluoropyridine-3-boronic acid: Similar structure but different position of the fluorine and methyl groups.

2-Fluoro-6-methylpyridine-5-boronic acid: Similar structure but different position of the boronic acid group.

Activité Biologique

2-Fluoro-6-methylpyridine-3-boronic acid (2-F-6-Me-Pyr-3-BA) is an organoboron compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by a pyridine ring substituted with a fluorine atom and a boronic acid functional group, which enhances its reactivity and biological interactions. The molecular formula is C₆H₇BFNO₂, with a molecular weight of 154.94 g/mol.

While specific mechanisms of action for 2-F-6-Me-Pyr-3-BA are not fully elucidated, boronic acids generally interact with biological molecules through reversible covalent bonding. This characteristic allows them to influence enzyme activity and metabolic pathways, making them potential candidates for drug development. Research indicates that derivatives of boronic acids can inhibit proteasome activity, which is particularly relevant in cancer therapy .

Biological Activity Overview

The biological activities associated with 2-F-6-Me-Pyr-3-BA include:

- Anticancer Properties : Studies suggest that boronic acids can disrupt protein-protein interactions (PPIs) involved in tumor progression, potentially offering novel therapeutic approaches for cancer treatment.

- Antibacterial and Antiviral Activity : Boronic acids have shown promise in inhibiting various pathogens, making them candidates for developing antimicrobial agents .

- Enzyme Inhibition : The ability of 2-F-6-Me-Pyr-3-BA to selectively bind to diols and amino acids may influence enzyme activity, which is crucial for understanding its therapeutic effects .

Synthesis and Derivatives

The synthesis of 2-F-6-Me-Pyr-3-BA can be achieved through various methods, including cross-coupling reactions that allow for the incorporation of this compound into more complex structures. Its versatile reactivity enables the formation of diverse derivatives with enhanced biological properties .

Table 1: Synthesis Methods for this compound

| Method | Description |

|---|---|

| Suzuki Coupling | Utilizes palladium catalysts to couple aryl halides with boronic acids. |

| Nucleophilic Substitution | Involves the substitution of halides on pyridine rings with boron reagents. |

| Boronate Ester Formation | Formation of esters from boronic acids to enhance stability and reactivity. |

Case Studies

Several studies have explored the applications of 2-F-6-Me-Pyr-3-BA in drug development:

- Combination Therapy in Cancer : A study examined the efficacy of 2-F-6-Me-Pyr-3-BA derivatives in combination with bortezomib for treating multiple myeloma. Results indicated enhanced cytotoxicity against resistant cancer cells, demonstrating the potential of this compound in overcoming drug resistance .

- Inhibition of Proteasome Activity : Research highlighted the role of boronic acid derivatives, including 2-F-6-Me-Pyr-3-BA, in inhibiting proteasome activity, which is vital for protein degradation pathways in cancer cells .

- Antimicrobial Studies : Preliminary investigations showed that derivatives of 2-F-6-Me-Pyr-3-BA exhibited antibacterial properties against various strains, suggesting its utility in developing new antibiotics .

Propriétés

IUPAC Name |

(2-fluoro-6-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIKPLRESDHKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376756 | |

| Record name | 2-FLUORO-6-METHYLPYRIDINE-3-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906744-85-2 | |

| Record name | 2-FLUORO-6-METHYLPYRIDINE-3-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.